Glucosibarin potassium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

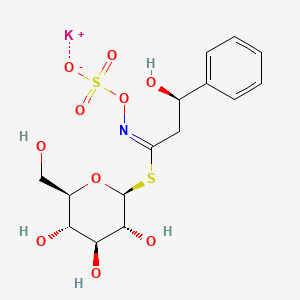

Glucosibarin potassium salt, also known as (2R)-2-Hydroxy 2-phenylethylglucosinolate, is a phytochemical standard primarily used in research. It is a member of the glucosinolate family, which are sulfur-containing compounds found in cruciferous vegetables. The empirical formula of this compound is C15H21NO10S2, and it has a molecular weight of 439.46. This compound appears as an off-white crystalline hygroscopic powder and is classified as a skin sensitizer.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of glucosibarin potassium salt involves the extraction of glucosinolates from plant sources, followed by purification processes. One common method is the reversed-phase high-performance liquid chromatography (HPLC) technique, which is used to separate and purify glucosinolates from plant extracts . The samples are typically extracted with methanol, and the extracts are cleaned on an activated Florisil column. A mobile phase gradient prepared from methanol and ammonium acetate at pH 5.0 enables baseline separation of the glucosinolates .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from cruciferous plants, followed by purification using advanced chromatographic techniques. The production process ensures high purity and consistency, making the compound suitable for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Glucosibarin potassium salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of glucosinolates is catalyzed by the enzyme myrosinase, which is present in the seeds and tissues of cruciferous plants . This reaction produces isothiocyanates, thiocyanates, nitriles, and thiones, depending on the pH, temperature, metal ions, protein cofactors, and the R group .

Common Reagents and Conditions

Hydrolysis: Catalyzed by myrosinase, producing isothiocyanates and other products.

Oxidation: Involves oxidizing agents such as hydrogen peroxide.

Substitution: Reactions with nucleophiles to form various derivatives.

Major Products Formed

Isothiocyanates: Known for their potential health benefits, including anti-cancer properties.

Thiocyanates: Formed under specific conditions and have various industrial applications.

Nitriles and Thiones: Produced under different reaction conditions and have distinct chemical properties.

Wissenschaftliche Forschungsanwendungen

Glucosibarin potassium salt has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of glucosinolates in plant extracts.

Biology: Studied for its role in plant defense mechanisms and its effects on herbivores and pathogens.

Medicine: Investigated for its potential health benefits, including anti-cancer properties due to the production of isothiocyanates during hydrolysis.

Industry: Utilized in the food and beverage industry for its flavor and potential health benefits.

Wirkmechanismus

The mechanism of action of glucosibarin potassium salt involves its hydrolysis by the enzyme myrosinase, leading to the production of bioactive compounds such as isothiocyanates. These compounds interact with various molecular targets and pathways, including the activation of hepatic enzymes that detoxify carcinogens and the inhibition of cancer cell proliferation . The specific molecular targets and pathways involved in these effects are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glucoraphanin: Another glucosinolate found in cruciferous vegetables, known for its anti-cancer properties.

Sinigrin: A glucosinolate that produces allyl isothiocyanate, which has antimicrobial properties.

Gluconasturtiin: Found in watercress, known for its peppery flavor and potential health benefits.

Uniqueness

Glucosibarin potassium salt is unique due to its specific chemical structure and the bioactive compounds it produces upon hydrolysis. Its distinct R group results in unique biological activities and potential health benefits, making it a valuable compound for research and industrial applications.

Q & A

Basic Research Questions

Q. How can researchers accurately identify Glucosibarin potassium salt in complex mixtures?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to separate and identify the compound based on its molecular weight and retention time. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural details, such as the thioglucose backbone and sulfated benzenepropanimidate group . For quantification, employ validated assays similar to those used for glucosamine derivatives, where volumetric dilution and water-based dissolution ensure reproducibility .

Q. What databases or search strategies are effective for locating peer-reviewed studies on this compound?

- Methodological Answer : Use Google Scholar with advanced operators like

"this compound" AND (synthesis OR "bioactivity")to filter results. Leverage the "Cited by" feature to track influential studies and author profiles to identify related work. Avoid non-academic sources by restricting searches to journals indexed in PubMed or Web of Science .

Q. What are the best practices for synthesizing this compound with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., pH, temperature) to stabilize the sulfated intermediate. Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization in aqueous ethanol. Validate purity using differential scanning calorimetry (DSC) to confirm melting points and absence of byproducts .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Methodological Answer : Conduct a systematic review to assess experimental variables (e.g., cell lines, dosage ranges). Validate findings using orthogonal assays: compare in vitro enzyme inhibition data with in vivo models (e.g., rodent studies). Perform dose-response analyses to identify non-linear effects and use meta-regression to account for confounding factors like solvent choice .

Q. How does the stability of this compound vary under different storage conditions, and how should this inform experimental design?

- Methodological Answer : Perform accelerated stability studies by storing samples at 25°C, 40°C, and 60°C with varying humidity. Monitor degradation via HPLC every 30 days. Data from potassium salt thermal studies suggest higher temperatures (>40°C) accelerate hydrolysis of the sulfated ester group; thus, recommend lyophilized storage at -20°C for long-term stability .

Q. What in silico methods can predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model binding to sulfotransferase enzymes, focusing on the potassium ion’s role in stabilizing ligand-receptor interactions. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding free energy (ΔG). Cross-reference results with QSAR models trained on structurally related thioglucosides .

Q. Key Citations

Eigenschaften

IUPAC Name |

potassium;[(E)-[(3R)-3-hydroxy-3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO10S2.K/c17-7-10-12(19)13(20)14(21)15(25-10)27-11(16-26-28(22,23)24)6-9(18)8-4-2-1-3-5-8;/h1-5,9-10,12-15,17-21H,6-7H2,(H,22,23,24);/q;+1/p-1/b16-11+;/t9-,10-,12-,13+,14-,15+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIGKNKFEZIHMP-GISRYHLLSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O)O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C/C(=N\OS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20KNO10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.